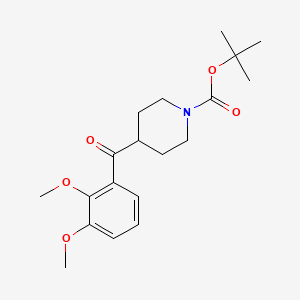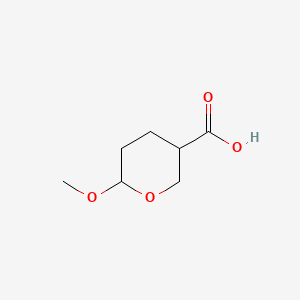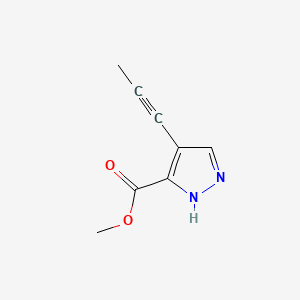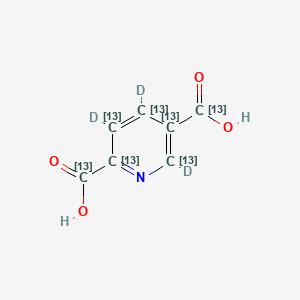
2,5-Pyridinedicarboxylic Acid-13C8,d3
Overview
Description
2,5-Pyridinedicarboxylic acid-13C8,d3 (2,5-PDC-13C8,d3) is an isotopically labelled compound which has been used in various scientific research applications. It is a synthetic compound which has been used for the study of the metabolism of drugs and other compounds in the body. The compound is also used in the study of biochemical and physiological effects of drugs, and in the examination of the mechanism of action of drugs.
Scientific Research Applications
Degradation Pathways
- Photolytic and Metabolic Degradation : Pyridinedicarboxylic acids, including 2,5-Pyridinedicarboxylic Acid, can be degraded through photolytic and metabolic pathways. Marine bacteria partially oxidize these compounds, creating metabolites that absorb solar light and degrade rapidly in sunlight. This process involves the formation of photoproducts like conjugated carbonyls and carboxylic acids (Amador & Taylor, 1990).
Material Science Applications
- Coordination Polymers : 2,5-Pyridinedicarboxylic Acid is used in synthesizing coordination polymers with unique properties. For instance, its hydrothermal reaction with diethylene triamine and In(NO3)3·4.5H2O creates a two-dimensional coordination polymer with significant photoluminescence and thermal stability up to approximately 390°C (Yang et al., 2007).
Environmental Applications
- Biodegradation in Wastewater : A specific strain of Agrobacterium has been found to degrade 2,5-Pyridinedicarboxylic Acid in industrial wastewater, highlighting its potential role in environmental remediation. This biodegradation process forms new intermediates like 6-hydroxy-2,5-Pyridinedicarboxylic Acid, which can be further processed by bacteria (Jiang et al., 2023).
Analytical Chemistry
- Ion Chromatography : 2,6-Pyridinedicarboxylic Acid, a related compound, has been used as an eluent in ion chromatography for separating and detecting various inorganic anions and cations in water samples. This demonstrates the potential for similar applications of 2,5-Pyridinedicarboxylic Acid (Chen & Adams, 1999).
Chemical Sensing and Detection
- Fluorescence Sensing : 2,6-Pyridinedicarboxylic Acid and its derivatives have been explored as sensitizers in enzyme-amplified lanthanide luminescence for bioassay detection, indicating potential applications for 2,5-Pyridinedicarboxylic Acid in similar fluorescence-based detection methods (Steinkamp & Karst, 2004).
properties
IUPAC Name |
3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1D,2+1D,3+1D,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-IQVDPXSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1=[13C]([13C](=N[13C](=[13C]1[13C](=O)O)[2H])[13C](=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676123 | |
| Record name | (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.086 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyridinedicarboxylic Acid-13C8,d3 | |
CAS RN |
1246818-08-5 | |
| Record name | (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



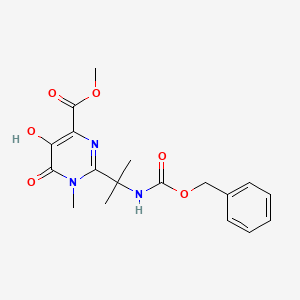
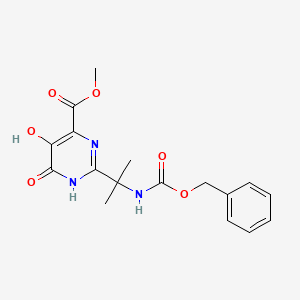
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)
![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)
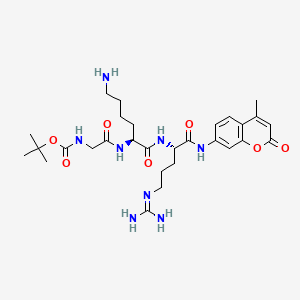



![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)
